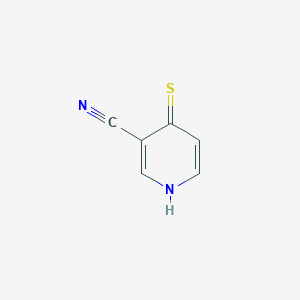

4-Sulfanylpyridine-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Sulfanylpyridine-3-carbonitrile is a chemical compound with the molecular formula C6H4N2S and a molecular weight of 136.17 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), energy-dispersive X-ray spectroscopy, thermal gravimetric analysis, differential thermal gravimetric analysis, and mass spectroscopy .Applications De Recherche Scientifique

Novel Synthesis Approaches

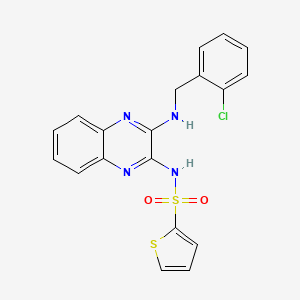

Researchers have developed efficient synthesis methods for novel derivatives of 4-Sulfanylpyridine-3-carbonitrile. For instance, Grigor’ev et al. (2015) introduced a one-step synthesis of 4-acyl-2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, highlighting their significant pharmaceutical and medicinal applications due to their broad biological activity spectrum Grigor’ev, S. Karpov, Ya. S. Kayukov, M. Y. Belikov, O. Nasakin, 2015. Similarly, Koltsov (2019) synthesized 2-{[(1-aryl-1H-tetrazol-5-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitriles, exploring the potential of this compound derivatives in the development of therapeutically valuable compounds Nikolai Yu. Koltsov, 2019.

Medicinal Utility and Biological Activity

The structural motif of this compound serves as a basis for synthesizing compounds with a wide array of medicinal utilities. Evdokimov et al. (2006) demonstrated the preparation of medicinal scaffolds based on 2-amino-3,5-dicyano-6-sulfanylpyridines, highlighting their relevance in creating anti-inflammatory agents N. M. Evdokimov, I. Magedov, A. Kireev, A. Kornienko, 2006.

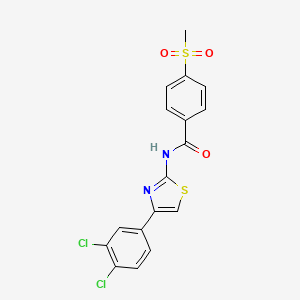

Structural Characterization and Enzyme Inhibition

Al-Wahaibi et al. (2021) provided structural insights into derivatives of this compound, revealing their potential as dihydrofolate reductase inhibitors. This study underscores the compound's applicability in developing new therapeutic agents L. H. Al-Wahaibi, A. Shaik, M. A. Elmorsy, M. Abdelbaky, S. García‐Granda, S. Thamotharan, V. Thiruvenkatam, A. El-Emam, 2021.

Advanced Catalysis and Chemical Transformations

Banerjee and Sereda (2009) utilized this compound in demonstrating a one-step synthesis of highly substituted pyridines, employing silica nanoparticles as catalysts. This method highlights the compound's utility in environmentally benign and efficient chemical transformations Subhash Banerjee, G. Sereda, 2009.

Mécanisme D'action

Target of Action

It’s worth noting that pyrrolidine derivatives, which share a similar structure with 4-sulfanylpyridine-3-carbonitrile, are known to interact with a variety of biological targets .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can significantly affect the action of a compound .

Propriétés

IUPAC Name |

4-sulfanylidene-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2S/c7-3-5-4-8-2-1-6(5)9/h1-2,4H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIYHACNEAYWGCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-2-fluorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897061.png)

![N'-[(2-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B2897062.png)

![4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide](/img/structure/B2897068.png)

![2-[[(E)-2-cyano-3-(2-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2897069.png)

![(1R,2R,6S,7R)-4,4-Dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2897070.png)

![N-(3-chloro-4-methylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2897075.png)

![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(4-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2897077.png)

![N,N-dimethyl-3-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidine-1-carbonyl]aniline](/img/structure/B2897078.png)

![2,4-DIETHYL 5-{2-[(5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4-[3-(TRIFLUOROMETHYL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]PROPANAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2897079.png)

![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897081.png)

![2-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2897082.png)